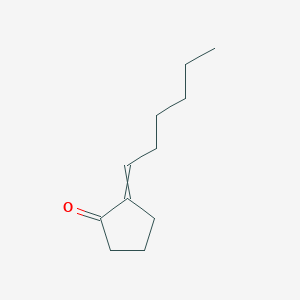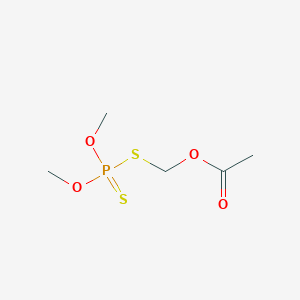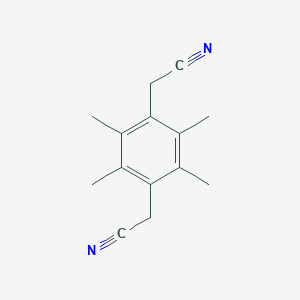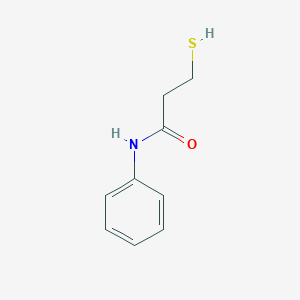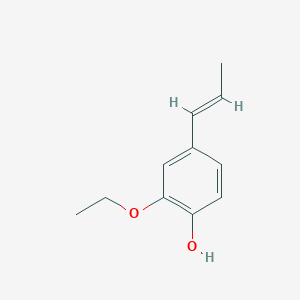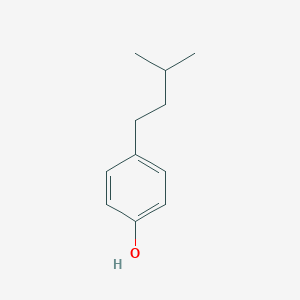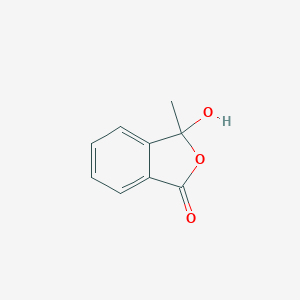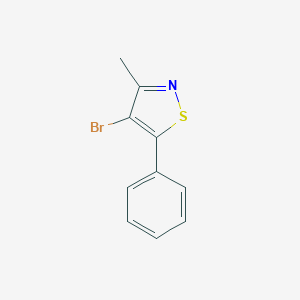
4-Bromo-3-methyl-5-phenylisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-5-phenylisothiazole (BMPT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has a molecular formula of C10H8BrNS and a molecular weight of 261.15 g/mol. BMPT is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. In
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-5-phenylisothiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-Bromo-3-methyl-5-phenylisothiazole is in the field of organic electronics. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors and organic light-emitting diodes.
Another area of research where 4-Bromo-3-methyl-5-phenylisothiazole has shown promise is in the development of new drugs. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have potent anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-5-phenylisothiazole is not fully understood. However, it is believed that 4-Bromo-3-methyl-5-phenylisothiazole exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and growth factors. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemische Und Physiologische Effekte
4-Bromo-3-methyl-5-phenylisothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-3-methyl-5-phenylisothiazole inhibits the proliferation of cancer cells and induces apoptosis. 4-Bromo-3-methyl-5-phenylisothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its high purity. 4-Bromo-3-methyl-5-phenylisothiazole can be synthesized with a purity of over 95%, making it an ideal compound for use in experiments where purity is critical. However, one of the limitations of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole. One area of research that is currently being explored is the development of new drugs based on 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are also studying the potential use of 4-Bromo-3-methyl-5-phenylisothiazole in organic electronics and other applications.
Another area of research that is of interest is the development of new synthesis methods for 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are exploring new methods of synthesis that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Bromo-3-methyl-5-phenylisothiazole is a heterocyclic compound with a variety of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have potent anti-inflammatory and anti-cancer properties. While there are some limitations to using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments, its high purity makes it an ideal compound for use in experiments where purity is critical. There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole, including the development of new drugs and synthesis methods.
Synthesemethoden
4-Bromo-3-methyl-5-phenylisothiazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylboronic acid in the presence of a palladium catalyst. This method yields 4-Bromo-3-methyl-5-phenylisothiazole with a purity of over 95%. Other methods of synthesis include the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylacetylene or 1-phenyl-1-propyne in the presence of a copper catalyst.
Eigenschaften
CAS-Nummer |
1732-51-0 |
|---|---|
Produktname |
4-Bromo-3-methyl-5-phenylisothiazole |
Molekularformel |
C10H8BrNS |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
4-bromo-3-methyl-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
SPEGVSXOEHGTPT-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Synonyme |
4-Bromo-3-methyl-5-phenylisothiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



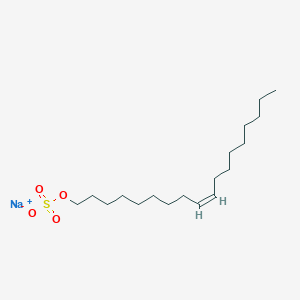
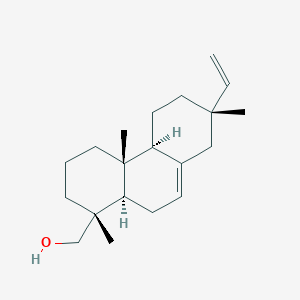
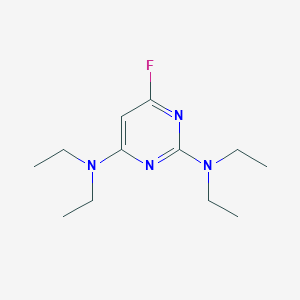
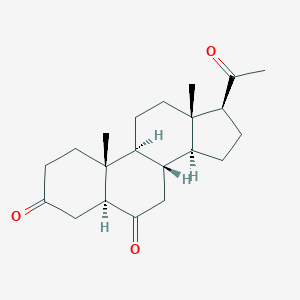
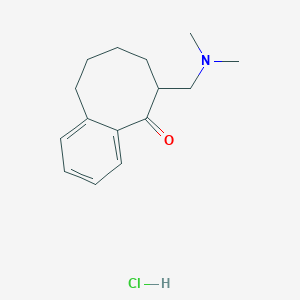
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
